

# Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide

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## Compound of Interest

Compound Name: *1H-Imidazole-2-carboxaldehyde oxime*

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Imidazole-2-carboxaldehyde oxime**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **1H-Imidazole-2-carboxaldehyde oxime**. Due to the existence of syn and anti isomers, the NMR data reflects a mixture of these two forms.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies in DMSO-d<sub>6</sub> and acetone-d<sub>6</sub> have shown that **1H-Imidazole-2-carboxaldehyde oxime** exists as a mixture of syn and anti isomers, with a ratio of approximately 60:40 in both solvents.<sup>[1]</sup> The proton tautomerism rate is noted to be higher in acetone-d<sub>6</sub>.<sup>[1]</sup>

Table 1: <sup>1</sup>H NMR Spectral Data

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Notes
Imidazole Ring Protons	---	---	---	Two well-resolved signals are observed for each of the syn and anti isomers. <a href="#">[1]</a>
Oxime OH	---	---	---	Signal assignment for each isomer can be determined using HMBC techniques at low temperature. <a href="#">[1]</a>
Imidazole NH	---	---	---	Exchangeable proton.
Aldoxime CH	---	---	---	---

Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the available literature. 2D NMR techniques such as HMBC were used for unequivocal assignment of signals to the syn/anti isomers.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectral Data

Carbon	Chemical Shift (ppm) in DMSO-d6	Notes
C2	---	---
C4/C5	Broad signals observed at lower temperatures, coalescing into a single signal at 298 K in acetone-d6 due to proton tautomerism. <sup>[1]</sup>	A <sup>13</sup> C NMR spectrum in DMSO-d6 is available in the literature. <sup>[1]</sup>
C=N (oxime)	---	---

Note: A definitive list of <sup>13</sup>C chemical shifts is not available in the cited literature. The presence of syn- and anti-isomers leads to a more complex spectrum.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Specific experimental IR data for **1H-Imidazole-2-carboxaldehyde oxime** is not readily available. However, based on the functional groups present, the following characteristic absorption bands are expected.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (oxime)	3600-3200	Broad
N-H stretch (imidazole)	3300-3100	Broad
C-H stretch (aromatic)	3100-3000	Medium
C=N stretch (oxime)	1680-1620	Medium
C=N stretch (imidazole ring)	1600-1475	Medium to Strong
C=C stretch (imidazole ring)	1475-1400	Medium to Strong
N-O stretch	960-930	Medium

## Mass Spectrometry (MS)

A specific mass spectrum for **1H-Imidazole-2-carboxaldehyde oxime** has not been identified in the literature. The expected molecular ion peak and potential fragmentation patterns are outlined below. The molecular formula is  $C_4H_5N_3O$ , with a molecular weight of 111.10 g/mol .

Table 4: Expected Mass Spectrometry Data

m/z Value	Ion	Notes
111	$[M]^+$	Molecular ion peak.
94	$[M-OH]^+$	Loss of a hydroxyl radical.
81	$[M-NO]^+$	Loss of nitric oxide.
68	$[C_3H_4N_2]^+$	Imidazole ring fragment.

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

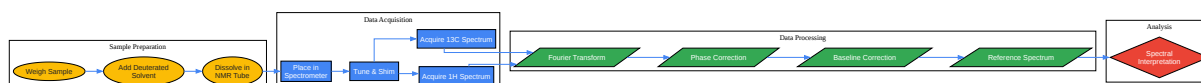
Objective: To acquire  $^1H$  and  $^{13}C$  NMR spectra of **1H-Imidazole-2-carboxaldehyde oxime**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-Imidazole-2-carboxaldehyde oxime** in 0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or acetone- $d_6$ ) in a standard 5 mm NMR tube.
- $^1H$  NMR Acquisition:
  - Tune and shim the spectrometer for the specific sample and solvent.

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- $^{13}\text{C}$  NMR Acquisition:
    - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans compared to  $^1\text{H}$  NMR.
    - Process the spectrum similarly to the  $^1\text{H}$  spectrum.
    - Reference the spectrum to the solvent peak (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).
- 2D NMR (Optional but Recommended): To aid in structural elucidation and distinguish between isomers, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).



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Fig. 1: General workflow for NMR spectroscopic analysis.

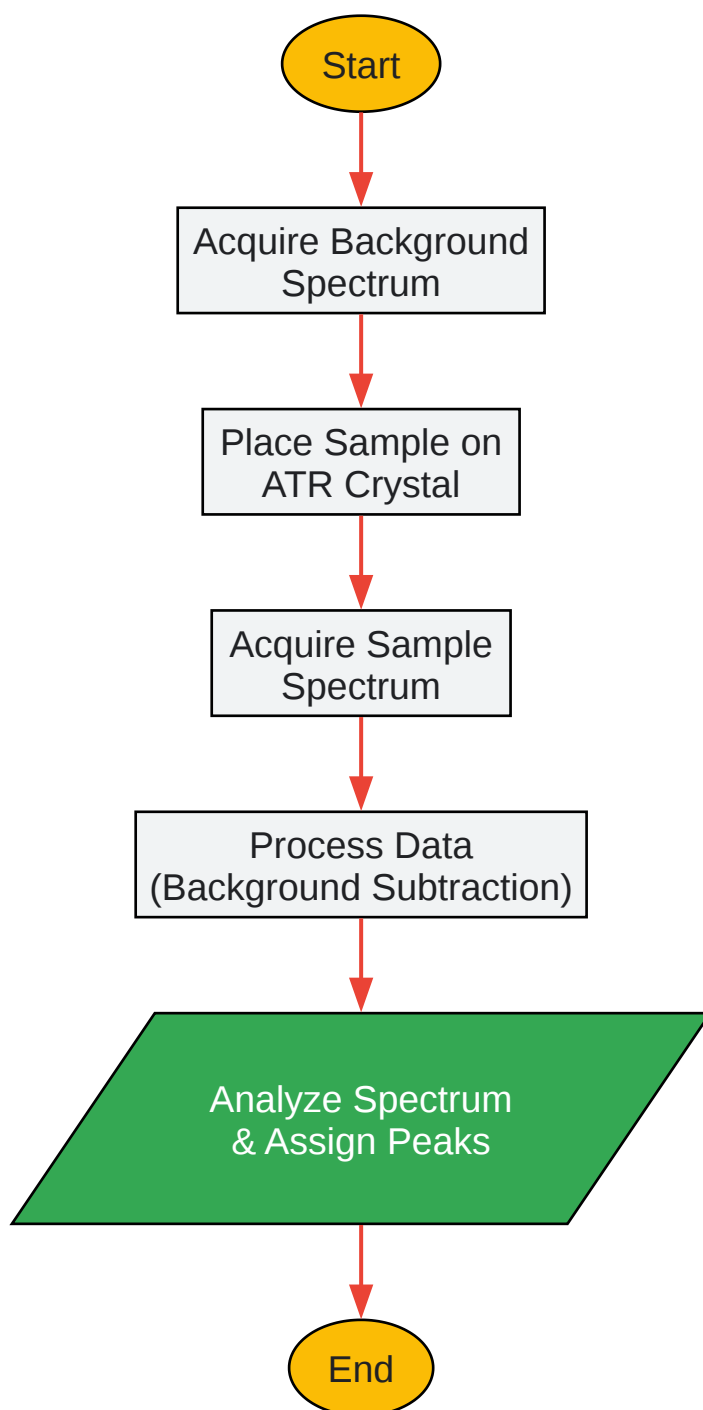
## IR Spectroscopy

Objective: To obtain the infrared spectrum of **1H-Imidazole-2-carboxaldehyde oxime** to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** Place a small amount of the solid **1H-Imidazole-2-carboxaldehyde oxime** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup>. The typical spectral range is 4000-400 cm<sup>-1</sup>.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- **Peak Analysis:** Identify the major absorption bands and assign them to the corresponding functional group vibrations.



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Fig. 2: Workflow for FTIR spectroscopic analysis.

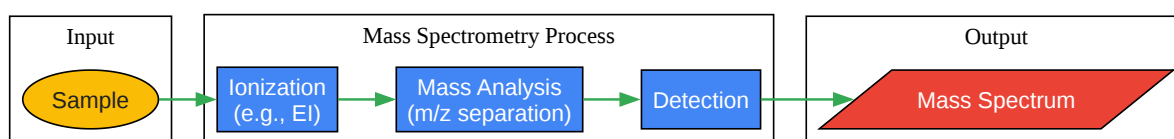
## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **1H-Imidazole-2-carboxaldehyde oxime**.

**Instrumentation:** A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

**Procedure:**

- **Sample Introduction:** Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Spectrum Generation:** A mass spectrum is generated, plotting the relative abundance of ions versus their  $m/z$  ratio.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.



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## References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
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